N-(2-carboxybenzyl)tryptophan

Description

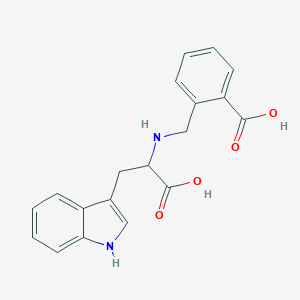

N-(2-Carboxybenzyl)tryptophan is a chemically modified derivative of the essential amino acid tryptophan. Its structure features a 2-carboxybenzyl group attached to the amino group of tryptophan, introducing a carboxylic acid moiety at the ortho position of the benzyl substituent (Figure 1).

Synthesis and Applications:

The compound is synthesized via grafting reactions, where the 2-carboxybenzyl group is introduced through covalent bonding to chitosan, creating a hybrid adsorbent. This modified chitosan exhibits dual functionality, capable of removing both cationic (e.g., Cu²⁺, Hg²⁺) and anionic (e.g., Cr(VI)) metal ions from aqueous solutions due to the carboxylic acid’s ion-exchange properties .

Propriétés

Formule moléculaire |

C19H18N2O4 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

2-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)15-7-2-1-5-12(15)10-21-17(19(24)25)9-13-11-20-16-8-4-3-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25) |

Clé InChI |

CQSOQFUQWGKSMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N-Substituted Tryptophan Derivatives

N-(2-Carboxybenzyl)tryptophan belongs to a broader class of N-substituted tryptophan derivatives, each with distinct functional groups and applications:

- Physicochemical Differences: The 2-carboxybenzyl group imparts aqueous solubility and ionic interaction capabilities, unlike the lipophilic Boc group in N-Boc-L-Trp, which is tailored for enantiomeric separation in non-polar media .

- Functional Utility : N-(2-Carboxybenzyl)tryptophan’s carboxylic acid enables pH-dependent metal binding, whereas N-Boc-L-Trp’s steric bulk aids in selective molecular recognition during chromatographic separation .

Chitosan-Based Adsorbents

N-(2-Carboxybenzyl)tryptophan-grafted chitosan outperforms other chitosan derivatives in metal ion adsorption due to its bifunctional active sites:

Table 1: Adsorption Capacities of Chitosan Derivatives

| Adsorbent | Target Ion | Adsorption Capacity (mg/g) | pH Range | Reference |

|---|---|---|---|---|

| N-(2-Carboxybenzyl) chitosan | Cu²⁺ | 180 | 4–6 | Kyzas et al. 2013 |

| Natural chitosan | Hg²⁺ | 85 | 5–6 | Vieira & Beppu 2006 |

| Crosslinked chitosan (Glutaraldehyde) | Reactive Blue 4 (dye) | 120 | 3–4 | Kyzas et al. 2010 |

- Mechanistic Advantages : The carboxybenzyl group provides additional binding sites via electrostatic interactions and ligand formation, enabling simultaneous removal of cations (e.g., Cu²⁺) and oxyanions (e.g., Cr₂O₇²⁻) . In contrast, crosslinked chitosan derivatives excel in dye adsorption due to enhanced surface area but lack specificity for metals .

Structural Analogs: 2-Aminobenzamides

- Functional Contrast: 2-Aminobenzamides lack the indole moiety of tryptophan, reducing their UV absorption and metal-binding versatility. However, their amide groups facilitate glycosylation studies in glycobiology .

- Applications: N-(2-Carboxybenzyl)tryptophan’s dual functionality (adsorption) contrasts with 2-aminobenzamides’ role as fluorescent tags in glycan profiling .

Research Findings and Innovations

- Environmental Remediation : Kyzas et al. (2013) demonstrated that N-(2-carboxybenzyl) chitosan achieves >90% removal efficiency for Cu²⁺ and Cr(VI) in batch studies, outperforming unmodified chitosan by 2–3× .

- pH Responsiveness : The compound’s adsorption capacity peaks at pH 5–6, where the carboxylic acid group is deprotonated, enhancing anion binding .

- Scalability : Pilot-scale trials confirmed its reusability over five cycles without significant capacity loss, critical for industrial wastewater treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.